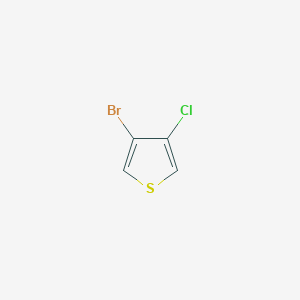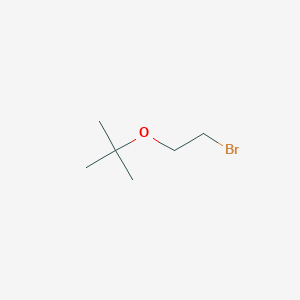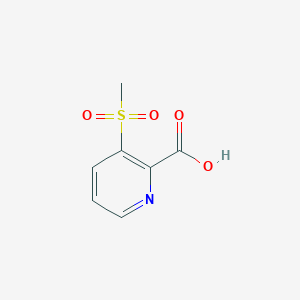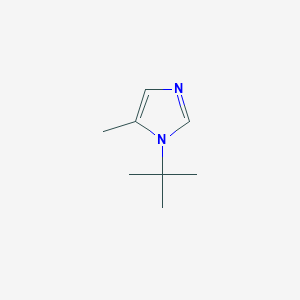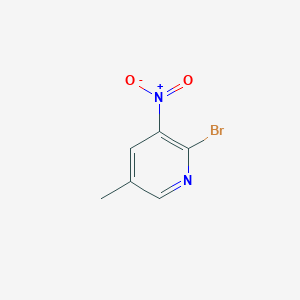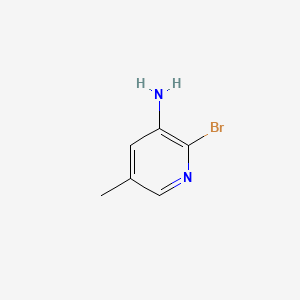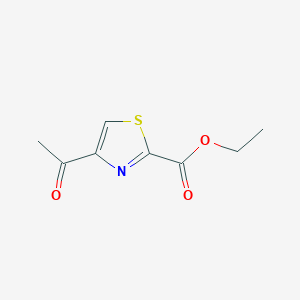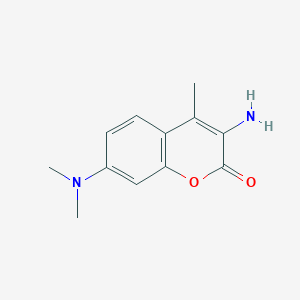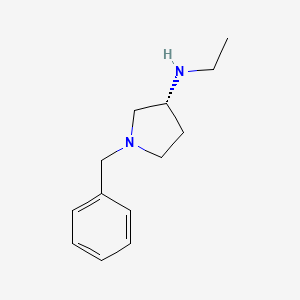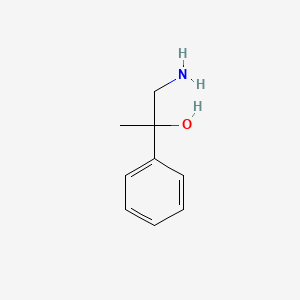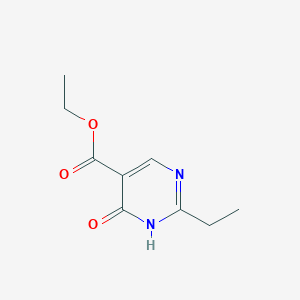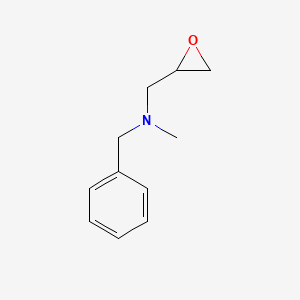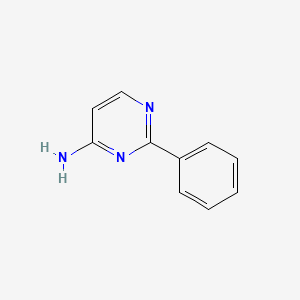
O-(2-Phenoxyethyl)hydroxylamine hydrochloride
Descripción general
Descripción
O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various hydroxylamine derivatives and their applications, which can provide insight into the general behavior and reactivity of hydroxylamine compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine is used as an aminating agent and an active-site-directed inhibitor in biochemical reactions . Similarly, O-(diphenylphosphinyl)hydroxylamine is another derivative that has been synthesized and characterized by its reactions with other compounds .
Synthesis Analysis
The synthesis of hydroxylamine derivatives can be complex and is often tailored to the specific functional groups attached to the hydroxylamine. For example, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine involves a two-step process and has been compared to other aminating agents for efficiency . The preparation of O-(diphenylphosphinyl)hydroxylamine is achieved by reacting hydroxylamine with diphenylphosphinic chloride . These methods suggest that the synthesis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would likely involve a reaction between hydroxylamine and an appropriate phenoxyethyl precursor.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can significantly influence their reactivity and physical properties. For instance, the dihedral angle between aromatic rings in the structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol affects its crystal packing and hydrogen bonding . The molecular structure of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would likely feature a phenoxyethyl group influencing its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in various chemical reactions, often as intermediates or reagents. O-(2,4-dinitrophenyl)hydroxylamine, for example, is used for the amination of methionine residues in enzymes and the synthesis of substituted N-benzoyliminopyridinium ylides . The conversion of arylboronic acids into phenols using hydroxylamine demonstrates the versatility of hydroxylamine as a reagent . These examples suggest that O-(2-Phenoxyethyl)hydroxylamine hydrochloride could also be involved in similar electrophilic amination reactions or serve as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structures. For example, the presence of hydroxy groups and their relative positions can affect the compound's hydrogen bonding and solubility . The reactivity of hydroxylamine derivatives with other functional groups, such as phosphinic chlorides, can lead to the formation of various products, indicating a range of chemical behaviors . The properties of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would be expected to include typical hydroxylamine characteristics, such as reactivity towards electrophiles and the potential to form hydrogen bonds, depending on its specific structure.
Aplicaciones Científicas De Investigación
1. Use in Synthesis of Novel Compounds
O-(2-Phenoxyethyl)hydroxylamine hydrochloride plays a role in the synthesis of novel compounds. For instance, it is used in the preparation of novel isoxazole derivatives, which have demonstrated significant analgesic and antimicrobial activities. These activities were compared with reference drugs like paracetamol, ciprofloxacin, and clotrimazole, indicating its potential in medicinal chemistry (Sahu et al., 2009).
2. Application in Analytical Chemistry
In analytical chemistry, hydroxylamine derivatives, including O-(2-Phenoxyethyl)hydroxylamine hydrochloride, are utilized for the determination of various chemicals. For example, a study demonstrated its use in a new strategy for the simultaneous determination of hydroxylamine and phenol using modified electrodes (Ensafi & Heydari, 2012).
3. In Organic Reactions
Hydroxylamine and its derivatives are used as reagents in organic reactions. A research demonstrated its efficiency in converting arylboronic acids and their pinacolyl boronate esters into phenols, highlighting its versatility in organic synthesis (Kianmehr et al., 2007).
4. In Environmental and Industrial Applications
Hydroxylamine derivatives have relevance in environmental and industrial applications. They are involved in processes such as phenol degradation in the Fenton reaction, showcasing their importance in environmental chemistry (Yalfani et al., 2011).
5. Role in Spectrophotometric Procedures
These compounds play a role in spectrophotometric procedures for determining compounds like phenol and o-cresol in water and wastewater samples. This highlights their significance in analytical methodologies for environmental monitoring (Rodrigues et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
O-(2-phenoxyethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSNPPTZTPXOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968785 | |
| Record name | O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Phenoxyethyl)hydroxylamine hydrochloride | |
CAS RN |
5397-72-8 | |
| Record name | 5397-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



